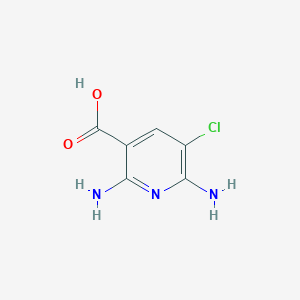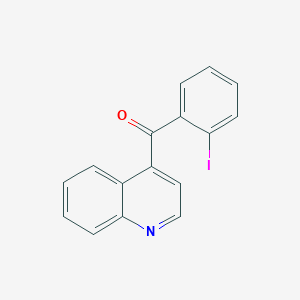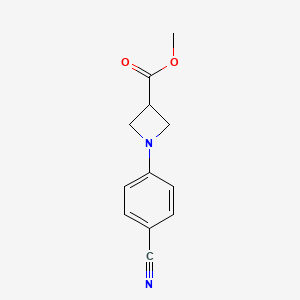
2,6-Diamino-5-Chloronicotinsäure
Übersicht
Beschreibung
2,6-Diamino-5-chloronicotinic acid is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of nicotinic acid and features both amino and chloro substituents on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-chloronicotinic acid has several applications in scientific research:
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diamino-5-chloronicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Diamino-5-chloronicotinic acid remains stable under controlled conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of dihydrofolate reductase and associated cellular effects, including changes in cell proliferation and viability.
Transport and Distribution
Within cells and tissues, 2,6-Diamino-5-chloronicotinic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biological effects. The transport mechanisms also influence the compound’s bioavailability and efficacy in different cellular contexts.
Subcellular Localization
The subcellular localization of 2,6-Diamino-5-chloronicotinic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its inhibitory effects on enzymes like dihydrofolate reductase. Understanding the subcellular distribution of 2,6-Diamino-5-chloronicotinic acid provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-chloronicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by amination. One common method starts with 2-chloronicotinic acid, which undergoes a series of reactions to introduce amino groups at the 2 and 6 positions . The reaction conditions often involve the use of hydrochloric acid and other reagents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of 2,6-Diamino-5-chloronicotinic acid may involve large-scale chlorination and amination processes. These methods are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-5-chloronicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under various conditions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wirkmechanismus
The mechanism of action of 2,6-Diamino-5-chloronicotinic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include key biochemical processes such as enzyme catalysis and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminonicotinic acid: Lacks the chlorine substituent, which can affect its reactivity and applications.
5-Chloronicotinic acid:
2-Amino-5-chloronicotinic acid: Contains only one amino group, leading to different chemical properties and applications.
Uniqueness
2,6-Diamino-5-chloronicotinic acid is unique due to the presence of both amino and chloro substituents on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
IUPAC Name |
2,6-diamino-5-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQMKIQPPSHFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)









